molecular formula C22H27N5O3S B2545369 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine CAS No. 2034389-55-2

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine

Cat. No.: B2545369
CAS No.: 2034389-55-2
M. Wt: 441.55
InChI Key: NXCXRVFGOWNXMD-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine is a complex organic compound that features a unique combination of heterocyclic structures

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving protein kinases and other molecular targets.

    Biology: It may be used as a probe to study biological pathways and interactions, given its complex structure and potential for binding to various biomolecules.

    Materials Science: The unique properties of this compound make it a candidate for use in the development of new materials, such as polymers and nanomaterials.

Preparation Methods

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and benzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in diseases where protein kinases play a critical role.

Comparison with Similar Compounds

Similar compounds to 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine include other heterocyclic compounds with sulfonyl and benzoyl groups. Examples include:

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c28-22(17-6-8-19(9-7-17)31(29,30)27-10-1-2-11-27)26-14-12-25(13-15-26)21-16-18-4-3-5-20(18)23-24-21/h6-9,16H,1-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCXRVFGOWNXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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